(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Overview
Description
(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide is a chemical compound known for its unique bicyclic structure and the presence of a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide typically involves the reaction of a suitable bicyclic precursor with a fluorophenyl derivative under controlled conditions. The reaction is often carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.
Medicine
In the field of medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development due to its unique pharmacological properties.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target sites, while the bicyclic structure provides stability and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S)-(-)-2-(4-Chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
- (1S,4S)-(-)-2-(4-Bromophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
- (1S,4S)-(-)-2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide
Uniqueness
What sets (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide apart from similar compounds is the presence of the fluorophenyl group, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable tool in various scientific applications.
This detailed article provides a comprehensive overview of (1S,4S)-(-)-2-(4-Fluorophenyl)-2,5-diazabicyclo[221]heptane hydrobromide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,4S)-2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2.BrH/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9;/h1-4,9,11,13H,5-7H2;1H/t9-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMUZFRUGPXOBN-ROLPUNSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=C(C=C3)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583790 | |
Record name | (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308103-49-3 | |
Record name | (1S,4S)-2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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